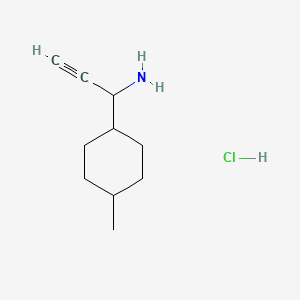
1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a methyl group and a prop-2-yn-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride typically involves the coupling of cyclohexanone, amines, and alkynes. One common method is the copper(II) chloride-catalyzed three-component coupling reaction. This reaction is carried out under solvent-free conditions at elevated temperatures (around 110°C) with a catalyst loading of 5 mol% CuCl2 .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double or triple bonds to single bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
科学研究应用
1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for neurodegenerative diseases .
相似化合物的比较
Similar Compounds
Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and Parkinson’s disease.
Rasagiline: Another MAO inhibitor with neuroprotective effects.
Selegiline: A selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Uniqueness
1-(4-Methylcyclohexyl)prop-2-yn-1-amine hydrochloride is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to other similar compounds. Its cyclohexyl ring and prop-2-yn-1-amine moiety may contribute to its unique reactivity and potential therapeutic effects.
属性
分子式 |
C10H18ClN |
|---|---|
分子量 |
187.71 g/mol |
IUPAC 名称 |
1-(4-methylcyclohexyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h1,8-10H,4-7,11H2,2H3;1H |
InChI 键 |
ZBHKFUDUOZCNRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)C(C#C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


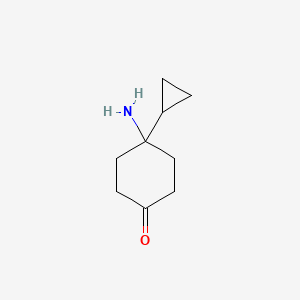
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)
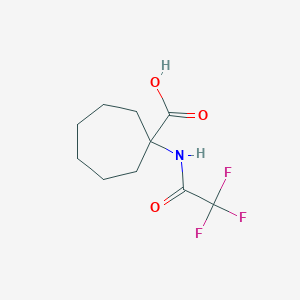
![1-(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carbonyl)-6-methanesulfonyl-1,2,3,4-tetrahydroquinoline](/img/structure/B13485211.png)

![tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B13485219.png)
![5-[(3-Amino-4-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485222.png)
![3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)
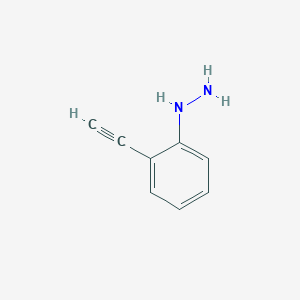
![2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid](/img/structure/B13485238.png)
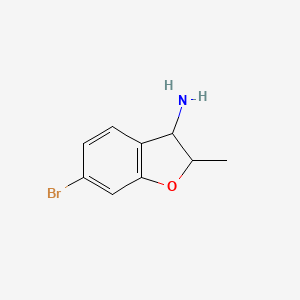
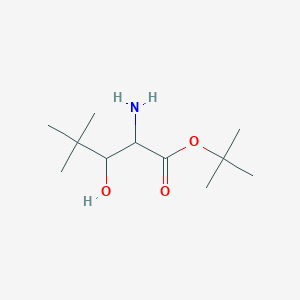
![Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride](/img/structure/B13485261.png)
